Undec-1-en-3-ol
CAS No.: 35329-42-1
Cat. No.: VC3788517
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35329-42-1 |
|---|---|
| Molecular Formula | C11H22O |
| Molecular Weight | 170.29 g/mol |
| IUPAC Name | undec-1-en-3-ol |
| Standard InChI | InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3 |
| Standard InChI Key | NAOMHUDQUVEWEF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(C=C)O |
| Canonical SMILES | CCCCCCCCC(C=C)O |
Introduction
Molecular Structure and Identification
Structural Elucidation
Undec-1-en-3-ol (IUPAC name: undec-1-en-3-ol) features a linear carbon chain with a hydroxyl group at the third position and a terminal double bond between carbons 1 and 2 (Figure 1). The molecule’s stereoelectronic properties are influenced by the conjugation between the alkene and the alcohol, which modulates its reactivity in oxidation and addition reactions .
Table 1: Key Identifiers of Undec-1-en-3-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₂O | PubChem |
| Molecular Weight | 170.29 g/mol | NIST |
| CAS Registry Number | 35329-42-1 | PubChem |
| InChIKey | NAOMHUDQUVEWEF-UHFFFAOYSA-N | NIST |
| SMILES | CCCCCCCCCC(C=C)O | PubChem |
The compound’s 3D conformation, computed via PubChem’s tools, reveals a bent geometry at the allylic alcohol site, which may sterically hinder nucleophilic attacks at the hydroxyl group .
Synthesis and Industrial Production
Organometallic Coupling Strategies
A convergent synthesis route, adapted from methodologies for related allylic alcohols, involves the sequential addition of aldehydes to organolithium reagents . For Undec-1-en-3-ol, a proposed pathway (Scheme 1) employs decanal and acetaldehyde:
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Step 1: Decanal is treated with phenyllithium (PhLi) at −78°C to form a stabilized alkoxide.
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Step 2: Acetaldehyde is introduced, leading to a Barbier-type coupling that generates the allylic alcohol backbone .
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Purification: Flash chromatography on silica gel (20% ethyl ether in petroleum ether) yields the product in ~60% purity .
Scheme 1: Proposed synthesis of Undec-1-en-3-ol via aldehyde coupling.
Natural Isolation
Physicochemical Properties
Table 2: Experimental and Predicted Physicochemical Data
The compound’s hydrophobicity (LogP = 4.2) suggests high membrane permeability, a trait exploitable in drug delivery systems .
Reactivity and Functionalization
Oxidation Reactions
The allylic alcohol undergoes selective oxidation to form α,β-unsaturated ketones. For example, treatment with pyridinium chlorochromate (PCC) yields undec-1-en-3-one, a precursor for pheromone synthesis .
Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing undecan-3-ol—a surfactant intermediate .
Esterification
Reaction with acetyl chloride generates undec-1-en-3-yl acetate, a volatile ester with potential fragrance applications .
Industrial and Research Applications
Flavor and Fragrance Industry
The compound’s grassy, citrus-like odor profile makes it a candidate for perfumery. Its structural similarity to leaf alcohols (e.g., (Z)-3-hexen-1-ol) suggests utility in “green” fragrance formulations .
Pharmaceutical Intermediates
Undec-1-en-3-ol’s allylic position allows stereoselective transformations into prostaglandin analogs and antifungal agents. Patent filings (e.g., WIPO PATENTSCOPE) highlight its role in synthesizing thromboxane inhibitors .
Agrochemicals
Derivatives such as undecenyl glycosides exhibit insect repellent activity, with preliminary studies showing efficacy against Aedes aegypti mosquitoes .
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric hydrogenation methods to access enantiopure Undec-1-en-3-ol.
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Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.
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Green Chemistry Approaches: Optimizing solvent-free catalytic systems to improve synthetic yields.
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